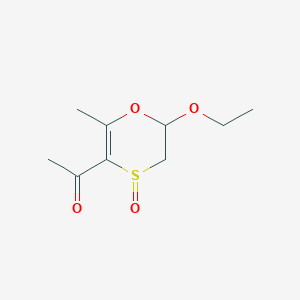![molecular formula C14H14O2 B061195 [1,1'-Biphenyl]-2,4'-diyldimethanol CAS No. 187344-44-1](/img/structure/B61195.png)
[1,1'-Biphenyl]-2,4'-diyldimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,4’-dimethanol is an organic compound characterized by two phenyl rings connected by a single bond, with hydroxymethyl groups attached at the 2 and 4’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,4’-dimethanol typically involves the reaction of biphenyl derivatives with formaldehyde under basic conditions. One common method is the hydroxymethylation of biphenyl using formaldehyde and a base such as sodium hydroxide. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with formaldehyde to yield the desired product.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,4’-dimethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,4’-dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form [1,1’-Biphenyl]-2,4’-dimethanol derivatives with different functional groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Biphenyl-2,4’-dicarboxylic acid.
Reduction: Biphenyl-2,4’-dimethanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
科学研究应用
[1,1’-Biphenyl]-2,4’-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of polymers and other advanced materials.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules. Its structural properties allow for interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may serve as a lead compound for drug development.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,4’-dimethanol involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The hydroxymethyl groups can form hydrogen bonds with target molecules, facilitating binding and activity. Additionally, the biphenyl core provides a rigid scaffold that can interact with hydrophobic regions of proteins or membranes.
相似化合物的比较
Biphenyl: The parent compound without hydroxymethyl groups. It is less reactive but serves as a fundamental building block in organic synthesis.
[1,1’-Biphenyl]-4,4’-dimethanol: A similar compound with hydroxymethyl groups at the 4 and 4’ positions. It exhibits different reactivity and applications compared to [1,1’-Biphenyl]-2,4’-dimethanol.
Polychlorinated Biphenyls (PCBs): Chlorinated derivatives of biphenyl used in industrial applications. They are known for their environmental persistence and toxicity.
Uniqueness: [1,1’-Biphenyl]-2,4’-dimethanol is unique due to the specific positioning of the hydroxymethyl groups, which imparts distinct chemical and physical properties. This structural feature allows for targeted interactions in both chemical and biological systems, making it a valuable compound for various applications.
属性
IUPAC Name |
[4-[2-(hydroxymethyl)phenyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,15-16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYKYHBKQHGNPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362663 |
Source


|
| Record name | [1,1'-Biphenyl]-2,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-44-1 |
Source


|
| Record name | [1,1'-Biphenyl]-2,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
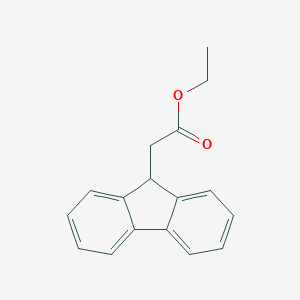
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)

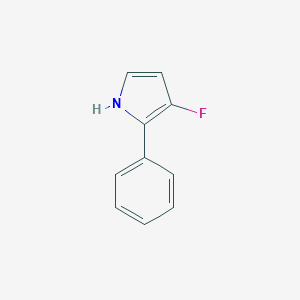
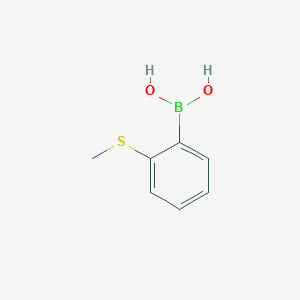

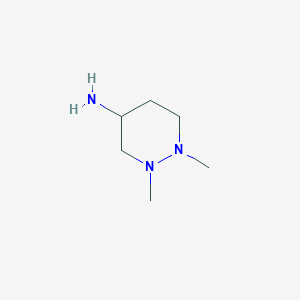
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)

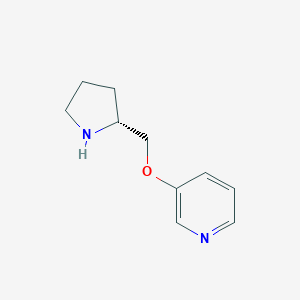
![N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine](/img/structure/B61130.png)
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)
